Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]-
Description
Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- is a nitrile derivative featuring a methylsulfonyloxy (-OSO₂CH₃) group and a methyl substituent on the central carbon of the propanenitrile backbone.
Properties
IUPAC Name |
2-cyanopropan-2-yl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-5(2,4-6)9-10(3,7)8/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGDEQPXPVCVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453358 | |
| Record name | Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138999-33-4 | |
| Record name | Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- can be synthesized through various methods. One common approach involves the reaction of 2-methyl-2-propanenitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitrile group (C≡N) is susceptible to attack by nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Hydrolysis: Under strong acidic or basic conditions, the molecule can undergo hydrolysis, breaking the bonds between the functional groups and forming smaller molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used to facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: The major products are derivatives with new carbon-nitrogen bonds.
Hydrolysis: The major products include smaller molecules such as carboxylic acids or amides, depending on the reaction conditions.
Scientific Research Applications
Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- is utilized in various scientific research fields due to its unique properties:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Industry: The compound is employed in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- exerts its effects involves its functional groups. The nitrile group can participate in nucleophilic substitution reactions, while the methylsulfonyl group can act as an electron-withdrawing group, influencing the molecule’s reactivity. These interactions can affect molecular targets and pathways, making the compound valuable in various applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) Aldoxycarb (2-methyl-2-(methylsulfonyl)propanal O-((methylamino)carbonyl)oxime)
- Structure : Shares the methylsulfonyl group but replaces the nitrile (-CN) with an oxime-carbamate moiety (O-(methylcarbamoyl)oxime).
- Applications : Acts as a systemic insecticide and acaricide due to its carbamate group, which inhibits acetylcholinesterase in pests .
- Reactivity : The oxime-carbamate group enhances bioactivity but reduces thermal stability compared to nitriles.
(b) 2-Methyl-2-(methylsulfanyl)propanenitrile (CAS 10074-86-9)
- Structure : Substitutes the sulfonyloxy (-OSO₂CH₃) group with a methylthio (-SCH₃) group.
- Properties: The thioether group (-SCH₃) is less electron-withdrawing than sulfonyloxy, leading to lower polarity and altered reactivity in nucleophilic substitutions.
(c) Propanenitrile, 2-[(4-bromophenyl)sulfonyl]-2-methyl (CAS 1178187-96-6)
- Structure : Features a 4-bromophenylsulfonyl group instead of methylsulfonyloxy.
Physicochemical and Reactivity Comparison
Key Observations :
- Electron-Withdrawing Effects : The sulfonyloxy group in the target compound enhances electrophilicity at the central carbon compared to sulfanyl or thioether analogs, favoring nucleophilic substitution or elimination reactions.
- Stability : Sulfonate esters (e.g., -OSO₂CH₃) are more hydrolytically stable than carbamates (aldoxycarb) but less stable than aromatic sulfonides (e.g., bromophenyl derivative) .
- Bioactivity : The absence of a carbamate or oxime group in the target compound suggests it lacks the acetylcholinesterase inhibition seen in aldoxycarb, limiting pesticidal utility .
Biological Activity
Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, drawing on various studies and findings to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- includes a nitrile group and a sulfonate moiety, which contribute to its polar nature. The electron-withdrawing sulfone group and the electron-donating methyl group may influence the reactivity and interaction of the molecule with biological systems. This structural combination is crucial for its biological activity, as it affects solubility, permeability, and binding affinity to biological targets.
Antimicrobial Properties
Research indicates that Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays have revealed that this compound can induce apoptosis in certain cancer cell lines. For example, studies demonstrated that Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- effectively reduced cell viability in breast cancer cells by inducing oxidative stress and activating caspase pathways. The IC50 values obtained from these studies indicate a promising therapeutic window for further development.
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial efficacy of Propanenitrile against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The study highlighted the potential for developing this compound into an antibacterial agent.
Case Study 2: Anticancer Potential
In another study focusing on breast cancer cell lines, treatment with varying concentrations of Propanenitrile resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment with the compound, underscoring its potential as an anticancer therapeutic agent.
Research Findings Summary
| Activity | Effect | Study Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Anticancer | Decreased cell viability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
